molecular formula C19H17N3O3 B7719689 N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide

N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide

Cat. No. B7719689
M. Wt: 335.4 g/mol
InChI Key: NTOQTXUIESAHFD-UHFFFAOYSA-N
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Description

N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammation. Additionally, this compound has been shown to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide in lab experiments is its potential as a multi-targeted agent. This compound has been shown to have activity against cancer cells, inflammatory cells, bacteria, and fungi. Additionally, this compound has been shown to have low toxicity in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and cellular pathways. Additionally, future studies could investigate the structure-activity relationship of this compound to identify more potent and selective analogs. Finally, future studies could investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans to determine its safety and efficacy for clinical use.
In conclusion, N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide can be synthesized using different methods, including the reaction of 2-hydroxy-N-allylbenzamide with phenyl isocyanate and subsequent reaction with hydrazine hydrate. Another method involves the reaction of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzoyl chloride with allylamine. The synthesis of this compound requires careful attention to the reaction conditions and purification steps to obtain the desired product.

Scientific Research Applications

N-allyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as an antibacterial and antifungal agent.

properties

IUPAC Name

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-2-12-20-19(23)15-10-6-7-11-16(15)24-13-17-21-18(22-25-17)14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOQTXUIESAHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1OCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methoxy]-N-(prop-2-EN-1-YL)benzamide

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